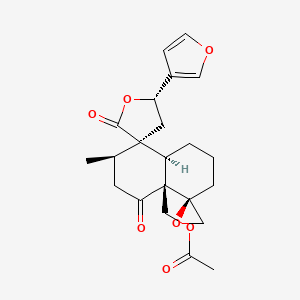
19-Acetylgnaphalin(terpene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-Acetylgnaphalin is a neo-clerodane-type diterpenoid, a class of terpenes known for their diverse biological activities. Terpenes are a large and varied class of organic compounds produced by a variety of plants, particularly conifers. They are often strong-smelling and have been used by humans for their aromatic qualities. 19-Acetylgnaphalin is isolated from the aerial parts of Teucrium creticum, a plant belonging to the Lamiaceae family .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 19-Acetylgnaphalin involves multiple steps, including the isolation of the compound from natural sources and its subsequent chemical modification. The isolation process typically involves chromatographic techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation .
Industrial Production Methods: Industrial production of terpenes, including 19-Acetylgnaphalin, often relies on plant extraction and chemical conversion methods. these methods can be resource-intensive and environmentally taxing. Recent advances have explored microbial synthesis using engineered yeast, which offers a more sustainable and cost-effective approach .
Analyse Des Réactions Chimiques
Types of Reactions: 19-Acetylgnaphalin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
19-Acetylgnaphalin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of neo-clerodane diterpenoids.
Biology: The compound exhibits significant biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has shown potential anticancer properties, making it a candidate for drug development.
Industry: Its aromatic properties make it valuable in the flavor and fragrance industries .
Mécanisme D'action
The mechanism of action of 19-Acetylgnaphalin involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to downstream biological effects .
Comparaison Avec Des Composés Similaires
Teucrin H3: Another neo-clerodane diterpenoid with similar biological activities.
Teucjaponin B: Exhibits comparable antimicrobial properties.
Teucretol: Known for its anti-inflammatory effects.
Uniqueness: 19-Acetylgnaphalin stands out due to its unique structural features and potent biological activities. Its acetyl group at the 19th position contributes to its distinct reactivity and interaction with biological targets .
Propriétés
Numéro CAS |
64756-04-3 |
|---|---|
Formule moléculaire |
C22H26O7 |
Poids moléculaire |
402.4 g/mol |
InChI |
InChI=1S/C22H26O7/c1-13-8-18(24)22(12-27-14(2)23)17(4-3-6-20(22)11-28-20)21(13)9-16(29-19(21)25)15-5-7-26-10-15/h5,7,10,13,16-17H,3-4,6,8-9,11-12H2,1-2H3/t13-,16+,17-,20+,21-,22+/m1/s1 |
Clé InChI |
IWEPQKLANYKTAS-UKLMFHPYSA-N |
SMILES isomérique |
C[C@@H]1CC(=O)[C@@]2([C@@H]([C@@]13C[C@H](OC3=O)C4=COC=C4)CCC[C@]25CO5)COC(=O)C |
SMILES canonique |
CC1CC(=O)C2(C(C13CC(OC3=O)C4=COC=C4)CCCC25CO5)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14501669.png)

phosphanium chloride](/img/structure/B14501684.png)
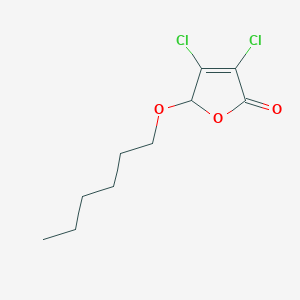
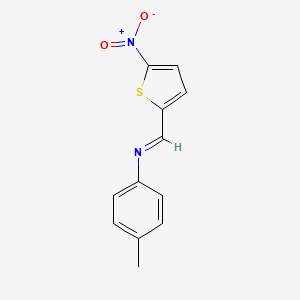



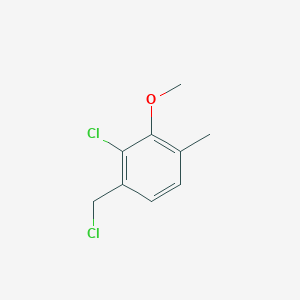
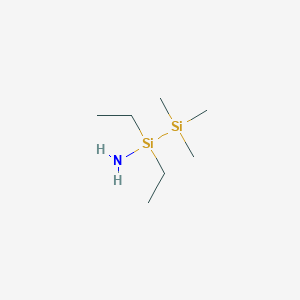
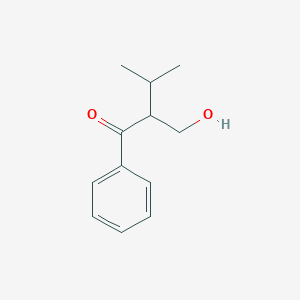

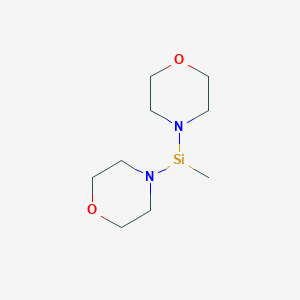
![6-{[(3-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14501742.png)
